molecular formula C8H14BBrO2 B14766809 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14766809
M. Wt: 232.91 g/mol
InChI Key: GCKFQNDKDMFCGM-UHFFFAOYSA-N
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Description

2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H14BBrO2. This compound is of interest due to its unique structure, which includes a bromoethenyl group attached to a dioxaborolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a bromoethenyl precursor under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the dioxaborolane is reacted with a bromoethenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and oxidizing agents (such as hydrogen peroxide or sodium periodate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted dioxaborolanes, while oxidation reactions can produce boronic acids or esters.

Scientific Research Applications

2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromoethenyl and dioxaborolane groups. The bromoethenyl group can undergo nucleophilic substitution, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethanol: Similar in structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the bromoethenyl group.

    2-Bromostyrene: Contains a bromoethenyl group but has a different aromatic ring structure.

Uniqueness

2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bromoethenyl group and the dioxaborolane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C8H14BBrO2

Molecular Weight

232.91 g/mol

IUPAC Name

2-(2-bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3

InChI Key

GCKFQNDKDMFCGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CBr

Origin of Product

United States

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